molecular formula C16H15O4- B1588677 (S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid CAS No. 220497-75-6

(S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid

Cat. No. B1588677
M. Wt: 271.29 g/mol
InChI Key: VPAQTPOPHRLQNX-AWEZNQCLSA-M
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Description

The compound “(S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “4-methoxy” and “4-oxobutanoic acid” groups are attached to this naphthalene ring. The “(S)” denotes the stereochemistry of the molecule, indicating that it is one of two possible enantiomers .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The naphthalene ring could undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, solubility in different solvents, and its spectral properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Future research could involve studying the biological activity of this compound, developing more efficient synthesis methods, and investigating its potential applications in various fields .

properties

IUPAC Name

(3S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16(19)14(10-15(17)18)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9-10H2,1H3,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQTPOPHRLQNX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid

CAS RN

220497-75-6
Record name 1-Methyl (2S)-2-(2-naphthalenylmethyl)butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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